molecular formula C24H32O4S B7773166 Duraspiron

Duraspiron

Cat. No. B7773166
M. Wt: 416.6 g/mol
InChI Key: LXMSZDCAJNLERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Duraspiron has a molecular formula of C24H32O4S and a molecular weight of 416.6 g/mol . Its IUPAC name is S-(10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-yl) ethanethioate . The structure of Duraspiron is complex, involving multiple rings and functional groups .

Scientific Research Applications

  • Drug Utilization Study of Gastroprotective Agents in Medicine and Surgery Wards of a Tertiary Care Teaching Hospital :

    • This study emphasizes the importance of evaluating whether drug treatment, particularly with gastroprotective agents like proton pump inhibitors, antacids, and histamine 2A receptor antagonists (H2RAs), is rational. It highlights the need for healthcare providers to be aware of the appropriate use of these agents to minimize irrational prescriptions and reduce polypharmacy (Koyani et al., 2023).
  • Drug Utilization Research Methods and Applications

    :

    • This paper discusses Drug Utilization Research (DUR) as an eclectic scientific discipline, integrating descriptive and analytical methods for understanding and evaluating the prescribing, dispensing, and consumption of medicines. It's closely related to fields like health outcomes research and pharmacovigilance, which could be relevant to the application and study of Duraspiron (Elseviers et al., 2016).
  • Endoscopic evacuation of Durasphere :

    • Although not directly related to "Duraspiron," this paper discusses Durasphere, a urethral bulking agent used to treat stress urinary incontinence. It's an example of how specific agents are used in medical treatment and might offer insight into how Duraspiron could be applied in a healthcare context if it has similar properties or uses (Hartanto et al., 2003).
  • A new injectable agent for the treatment of GERD results of the Durasphere pilot trial

    :

    • This study on Durasphere, another compound, may provide insights into how Duraspiron could be studied or applied, especially if it's used for similar gastrointestinal conditions. It focuses on the long-term safety and effectiveness of Durasphere as a new injectable bulking agent in treating mild-moderate GERD (Ganz et al., 2009).

Mechanism of Action

Duraspiron acts by antagonizing aldosterone in the distal renal tubules . This action helps in the treatment of refractory edema in patients with congestive heart failure, nephrotic syndrome, or hepatic cirrhosis .

Safety and Hazards

Duraspiron is used mainly in the treatment of refractory edema in patients with congestive heart failure, nephrotic syndrome, or hepatic cirrhosis. Its effects on the endocrine system are utilized in the treatments of hirsutism and acne but they can lead to adverse effects . For more detailed safety and hazard information, it is recommended to refer to the drug’s safety data sheet or other authoritative sources .

properties

IUPAC Name

S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSZDCAJNLERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duraspiron

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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